Structural and Physicochemical Differentiation from the Parent Quinoxaline-2,3-dione Scaffold
6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol is structurally differentiated from the unsubstituted parent, quinoxaline-2,3-dione (CAS 15804-19-0), by the presence of a 1H-tetrazol-1-yl group at the 6-position. This substitution increases the molecular weight from 162.15 g/mol to 230.20 g/mol, adds four nitrogen atoms with hydrogen-bond acceptor capacity, and introduces a negative dipole moment not present in the parent [1]. The tetrazole ring is a recognized carboxylic acid bioisostere that can enhance target binding affinity and metabolic stability [2]. However, no direct comparative biochemical assay data (e.g., IC50 values for aldehyde oxidase or any other target) exist for this specific compound versus the parent scaffold.
| Evidence Dimension | Molecular properties (MW, H-bond acceptors, tPSA) |
|---|---|
| Target Compound Data | MW: 230.20 g/mol; HBA: 6; tPSA: ~102 Ų (PubChem predicted); contains tetrazole bioisostere |
| Comparator Or Baseline | Quinoxaline-2,3-dione: MW: 162.15 g/mol; HBA: 4; tPSA: ~75 Ų; no tetrazole moiety |
| Quantified Difference | ΔMW = +68.05 g/mol; ΔHBA = +2; tetrazole adds carboxylic acid bioisostere capability |
| Conditions | In silico property prediction (PubChem, ChemAxon); no experimental comparative assay data available |
Why This Matters
The tetrazole substituent alters key physicochemical properties that influence solubility, permeability, and target binding, but without empirical comparative activity data, these changes cannot be translated into proven biological differentiation.
- [1] PubChem. SID 11019468. 6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/substance/11019468 (accessed 2026-04-27). View Source
- [2] Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. View Source
